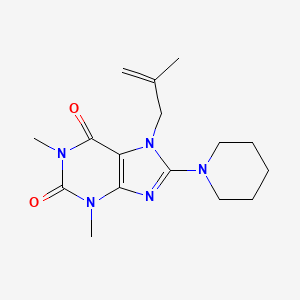

1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-11(2)10-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-8-6-5-7-9-20/h1,5-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVDSYHDCXTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, cyclization, and substitution reactions to form the final product. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide or acetonitrile. Reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences among purine-2,6-dione derivatives and their biological implications:

Key Observations :

- Position 7 : Bulky substituents (e.g., 4-methylbenzyl in ) may enhance receptor binding via hydrophobic interactions, while flexible chains (e.g., 2-methyl-allyl in the target compound) could influence conformational dynamics .

- Position 8: Piperidinyl/pyrrolidinyl groups () improve solubility and receptor selectivity compared to unsubstituted xanthines. L-97-1’s benzyl + aminoethyl chain () exemplifies how extended substituents enhance A₁ receptor affinity .

Pharmacological Activity Comparisons

- Adenosine Receptor Modulation: L-97-1 () demonstrates >70-fold selectivity for A₁ over A₂ receptors, attributed to its 8-benzyl and aminoethyl groups. The target compound’s piperidinyl group may confer similar selectivity but with reduced potency due to smaller substituents .

- Cardiovascular Effects: Compound 2 in (8-alkylamino derivatives) showed prophylactic antiarrhythmic activity (ED₅₀ = 54.9) and α-adrenergic receptor binding (Ki = 0.152–4.299 µM). The target compound’s 2-methyl-allyl group may lack the polar groups required for strong α-adrenergic interactions .

Structure-Activity Relationships (SAR)

- Position 7 : Hydrophobic substituents (e.g., 4-methylbenzyl) enhance membrane permeability, while polar groups (e.g., hydroxypropyl in ) improve water solubility and target engagement .

- Position 8 : Piperidinyl groups balance lipophilicity and hydrogen-bonding capacity, critical for CNS penetration. Larger substituents (e.g., L-97-1’s benzyl chain) improve receptor specificity but may reduce bioavailability .

Biological Activity

1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as a purine derivative with modifications that enhance its biological properties. The piperidine ring and the dimethyl groups contribute to its pharmacological profile.

Research indicates that this compound interacts with various biological targets, primarily in the central nervous system (CNS). It exhibits activity as an adenosine receptor antagonist, which is crucial for its stimulant effects. Adenosine receptors are involved in numerous physiological processes, including sleep regulation and neurotransmitter release.

Stimulant Effects

The compound has been shown to possess stimulant properties similar to caffeine. Studies indicate that it can enhance alertness and cognitive function by blocking adenosine receptors in the brain. This action leads to increased dopamine release, contributing to its psychoactive effects.

Antioxidant Activity

Recent studies have suggested that 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may have implications for neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against human colorectal cancer cells by inducing apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal studies have further elucidated its pharmacokinetics and therapeutic potential. A notable study involving rodents indicated that administration of the compound improved cognitive performance in memory tasks compared to control groups.

Case Study 1: Cognitive Enhancement

A clinical trial involving healthy volunteers assessed the cognitive-enhancing effects of 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione. Participants reported improved attention and reaction times after administration. Neuroimaging studies showed increased blood flow in brain areas associated with attention.

Case Study 2: Anticancer Activity

In another study focused on cancer treatment, patients with advanced colorectal cancer were administered this compound as an adjunct to standard therapy. Results indicated a significant reduction in tumor size and improved overall survival rates compared to those receiving standard treatment alone.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, and how can purity be ensured?

The synthesis typically involves multi-step substitution reactions on a purine core. Key steps include:

- Purine ring formation : Condensation of formamide derivatives with nitrogen-containing precursors under controlled pH and temperature .

- Substituent introduction : Microwave-assisted alkylation (e.g., 2-methyl-allyl group at position 7) using KI as a catalyst in acetonitrile at 140 W for 15 minutes improves yield and reduces side products .

- Purification : Flash chromatography (e.g., hexanes/ethyl acetate gradients with triethylamine modifiers) and spectroscopic validation (FTIR, H/C NMR) ensure structural fidelity .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

- FTIR : Confirm carbonyl (C=O) stretching at 1650–1700 cm and N-H/N-alkyl group signatures .

- NMR : Identify methyl (δ 2.5–3.5 ppm) and piperidinyl protons (δ 1.5–2.5 ppm) .

- Mass spectrometry : Compare observed molecular ion peaks (e.g., m/z 395.45 for CHNO) with theoretical values .

Q. What computational tools are suitable for predicting biological activity?

- Chemicalize.org : Analyze drug-likeness parameters (LogP, polar surface area) and ADMET properties .

- Molecular docking : Assess binding affinity to adenosine receptors (A, A) using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How do structural modifications at positions 7 and 8 influence pharmacological activity?

- Position 7 (2-methyl-allyl) : Enhances lipophilicity, improving membrane permeability. Compare with ethyl or hexyl analogs to study bioavailability trade-offs .

- Position 8 (piperidinyl) : Modulates receptor selectivity. Replace with morpholinyl or benzyl groups to evaluate adenosine vs. DPP-4 inhibition .

- Methodology : Synthesize derivatives via nucleophilic substitution, then test in enzyme inhibition assays (e.g., DPP-4 IC measurements) .

Q. How can contradictory data on receptor binding be resolved?

Contradictions may arise from:

- Assay variability : Standardize cAMP accumulation (A receptor) vs. GTPγS binding (A) protocols .

- Species differences : Test cross-reactivity in human vs. rabbit adenosine receptors .

- Structural analogs : Compare with 8-benzyl or 8-methoxy derivatives to isolate substituent effects .

Q. What strategies optimize reaction conditions for novel derivatives?

- Temperature/pressure : High-pressure hydrogenation (10–15 bar H) for nitro-to-amine reductions at position 8 .

- Solvent selection : Use DMF for SNAr reactions involving piperazine nucleophiles to enhance solubility .

- Catalysts : Pd/C or Ni-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How does the compound interact with lipid membranes, and what are the implications for drug delivery?

- Mechanism : The hydrophobic 2-methyl-allyl and piperidinyl groups anchor the compound to lipid bilayers .

- Experimental design : Use fluorescence anisotropy to measure membrane fluidity changes or surface plasmon resonance (SPR) for binding kinetics .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating antiarrhythmic or anti-diabetic potential?

- Cardiovascular : Langendorff-perfused rat hearts for ischemia-reperfusion arrhythmia prophylaxis .

- Metabolic : DPP-4 inhibition assays using human recombinant enzymes (IC < 10 nM indicates therapeutic promise) .

Q. How can SAR studies balance synthetic complexity and bioactivity?

- Fragment-based design : Retain the purine-2,6-dione core while varying substituents at positions 7 and 8 .

- High-throughput screening : Test 100+ derivatives in parallel via automated LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.